molecular formula C17H18N4O4S B2832184 2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide CAS No. 868978-98-7

2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide

Cat. No.: B2832184
CAS No.: 868978-98-7
M. Wt: 374.42
InChI Key: BVRLMZWQXKALPJ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide involves multiple steps. One common method starts with the preparation of 2-methylimidazo[1,2-a]pyridine, which is then functionalized through various reactions. The key steps include:

    Formation of 2-methylimidazo[1,2-a]pyridine: This can be achieved by reacting 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    N-alkylation: The 2-methylimidazo[1,2-a]pyridine is then alkylated using an alkyl halide to introduce the ethyl group.

    Sulfonation: The nitrobenzenesulfonamide moiety is introduced through a sulfonation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazo[1,2-a]pyridine: A precursor in the synthesis of the target compound.

    7-methylimidazo[1,2-a]pyridine: Another derivative with similar structural features.

    5-nitrobenzenesulfonamide: Shares the nitrobenzenesulfonamide moiety.

Uniqueness

2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-12-6-8-20-11-14(19-17(20)9-12)5-7-18-26(24,25)16-10-15(21(22)23)4-3-13(16)2/h3-4,6,8-11,18H,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRLMZWQXKALPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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